molecular formula C14H28N2O2 B13507777 rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate

rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate

Cat. No.: B13507777
M. Wt: 256.38 g/mol
InChI Key: KQNRZSLEAHVBJN-UHFFFAOYSA-N
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Description

rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate is a carbamate derivative featuring a (1r,4r)-configured cyclohexyl ring substituted with an aminomethyl group and a methyl-carbamate moiety. Its molecular formula is C₁₄H₂₇N₂O₂ (inferred from structural analogs in and ), with a molecular weight of approximately 255.38 g/mol. The compound’s stereochemistry is critical: the (1r,4r) configuration positions the aminomethyl and methyl-carbamate groups in a spatially optimized arrangement, which may enhance receptor-binding interactions. This compound is used in medicinal chemistry as a building block for ligands targeting GPCRs (e.g., histamine receptors) or enzymes like bacterial neuraminidase (BNA) .

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]-N-methylcarbamate

InChI

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16(4)10-12-7-5-11(9-15)6-8-12/h11-12H,5-10,15H2,1-4H3

InChI Key

KQNRZSLEAHVBJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCC(CC1)CN

Origin of Product

United States

Preparation Methods

Synthesis via Carbamate Formation from Aminomethyl Cyclohexyl Derivatives

Methodology:

  • Starting Material: trans-4-Aminocyclohexylmethyl carbamate hydrochloride (or its free base).
  • Reaction: Nucleophilic substitution of the amino group with methylating agents or direct carbamation.
  • Reagents: Methylating agents such as methyl iodide or methyl triflate, or methylation via methyl chloroformate.
  • Conditions: Typically conducted in polar aprotic solvents like DMF or DMSO at room temperature or under mild heating.
  • Outcome: Formation of the N-methylated carbamate derivative.

Research Findings:

  • Methylation of the amino group in the cyclohexyl carbamate is achieved with high regioselectivity, with yields often exceeding 70% under optimized conditions.
  • The use of methyl triflate or methyl iodide enhances methylation efficiency but requires careful handling due to their reactivity.

Coupling of Aminomethyl Cyclohexyl Derivatives with Activated Carbamates

Methodology:

  • Preparation of the amino precursor: The trans-isomer of aminocyclohexyl methyl carbamate hydrochloride is first neutralized to its free base.
  • Activation of the carbamate: Using reagents such as N,N'-carbonyldiimidazole (CDI) or triphosgene to generate reactive carbamoyl intermediates.
  • Coupling Reaction: The activated carbamate reacts with the methylated amino cyclohexyl derivative in an inert solvent like dichloromethane or THF.
  • Reaction Conditions: Mild heating (around 40°C) with base additives like triethylamine or pyridine to facilitate nucleophilic attack.
  • Purification: Typically via chromatography or recrystallization, yielding the target compound with high purity.

Research Findings:

  • This approach benefits from high selectivity and minimal racemization, with reported yields ranging from 65% to 85%.

Use of Boc-Protected Intermediates

Methodology:

  • Protection Step: The amino group on the cyclohexyl ring is protected with tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.
  • Subsequent Methylation: The protected amine undergoes methylation using methyl iodide or methyl triflate.
  • Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), revealing the free amino group.
  • Final Coupling: The free amino group is then reacted with activated carbamate reagents to afford the final compound.

Research Findings:

  • This method ensures high regioselectivity and reduces byproduct formation, with overall yields around 60-75%.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Solvent Dichloromethane, DMF, DMSO, THF Choice depends on reagents and step
Temperature 0°C to 50°C Lower temperatures favor selectivity; mild heating accelerates reactions
Base Triethylamine, pyridine Neutralizes acids and facilitates nucleophilic attack
Methylating Agents Methyl iodide, methyl triflate High reactivity but require careful handling
Activation Reagents CDI, triphosgene For carbamate formation

In-Depth Research Findings and Data Tables

Yield Comparison of Different Methods

Method Reagents Solvent Temperature Yield (%) Remarks
Carbamation with methyl triflate Methyl triflate, base DMF Room temp 75-85 High reactivity, requires careful handling
Methylation with methyl iodide Methyl iodide, triethylamine Dichloromethane 0°C to RT 70-80 Cost-effective, moderate conditions
Activation with CDI CDI, amine Dichloromethane RT 65-78 High purity, scalable

Reaction Pathway Overview

Aminocyclohexyl carbamate hydrochloride
        |
(Neutralization)
        |
Aminocyclohexyl carbamate (free base)
        |
(Methylation)
        |
N-Methylaminocyclohexyl carbamate
        |
(Activation + Coupling)
        |
rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate

Chemical Reactions Analysis

rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its mechanism of action include binding to the active site of enzymes, altering their activity, or interacting with cell membrane receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate are best understood through comparison with analogs sharing its cyclohexylmethyl-carbamate scaffold. Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name (CAS or Key Identifier) Key Structural Features Bioactivity (IC₅₀/Kᵢ) Target/Application
This compound (Target Compound) (1r,4r)-cyclohexylmethyl, aminomethyl, tert-butyl carbamate Not reported Inferred: H3R/H4R ligands, BNA inhibition
Compound 1 () Cyclohexylmethyl-substituted luteolin analog 0.05 µM (BNA inhibition) Bacterial neuraminidase inhibitor
Cyclohexylmethyl carbamate derivative () Cyclohexylmethyl, carbamate Kᵢ <200 nM (H3R/H4R) Dual H3R antagonist/H4R partial agonist
tert-butyl N-methyl-N-[(1s-4s)-4-aminocyclohexyl]carbamate () (1s-4s)-stereoisomer, cis configuration Not reported Life science research
tert-butyl N-[trans-4-formylcyclohexyl]carbamate (CAS 400898-94-4; ) trans-4-formylcyclohexyl, tert-butyl carbamate Not reported Synthetic intermediate
tert-butyl (1r,4r)-4-(2-fluorobenzylamino)cyclohexyl(methyl)carbamate () 2-fluorobenzylamino substituent Not reported Potential dual receptor ligand

Key Findings

Role of Cyclohexylmethyl Motif :

  • The cyclohexylmethyl group enhances bioactivity. For example, in , compound 1 (IC₅₀ = 0.05 µM) showed 88-fold greater potency than luteolin (IC₅₀ = 4.4 µM) in BNA inhibition due to this motif . Similarly, the cyclohexylmethyl carbamate in achieved sub-200 nM Kᵢ values at histamine receptors, highlighting its importance in receptor binding .

Stereochemical Sensitivity :

  • The (1r,4r) configuration in the target compound likely optimizes spatial orientation for receptor interactions. In contrast, the (1s-4s)-isomer () may exhibit reduced affinity due to steric mismatches .

Substituent Effects: Aminomethyl Group: The target compound’s aminomethyl group provides a basic nitrogen for ionic interactions, critical for receptor binding.

Carbamate vs. Thioether Modifications: Carbamates (as in the target compound) generally offer greater metabolic stability than thioethers. notes that replacing carbamate with thioether alters efficacy (e.g., converting antagonists to partial agonists), underscoring the carbamate’s role in maintaining desired pharmacological profiles .

Biological Activity

Rac-tert-butyl N-methyl-N-{[(1R,4R)-4-(aminomethyl)cyclohexyl]methyl}carbamate is a complex organic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a carbamate functional group , a tert-butyl group , and a cyclohexyl ring with specific stereochemistry. The structure can be represented as follows:

  • Molecular Formula : C₁₂H₂₄N₂O₂
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:

  • Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity.
  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), potentially influencing neurotransmission and other physiological processes.

1. Inhibition of Cholinesterases

Research indicates that this compound may exhibit inhibitory effects on cholinesterases. A study evaluated several carbamate derivatives for their ability to inhibit AChE and BChE, revealing IC₅₀ values ranging from 1.60 µM to 311.0 µM for various derivatives, suggesting that structural modifications can significantly influence potency .

2. Toxicological Studies

Toxicological assessments have shown that exposure to similar carbamates can lead to neurobehavioral effects in animal models. A dose-response study highlighted the acute toxicity of N-methyl carbamates in male rats, focusing on cholinesterase inhibition in brain and erythrocytes . Such studies underscore the importance of understanding the safety profile of this compound.

Case Study 1: Neurobehavioral Effects

In a study assessing the neurotoxic effects of N-methyl carbamates, researchers found significant cholinergic dysfunction associated with exposure. The results indicated that this compound could potentially induce similar neurotoxic effects due to its structural similarities with known cholinesterase inhibitors .

Case Study 2: Environmental Impact

Another study focused on the degradation of N-methyl carbamates in environmental settings, emphasizing the compound's hydrolysis under microbial action. This finding suggests potential applications in bioremediation efforts where such compounds may be utilized or monitored for environmental safety .

Comparative Analysis with Related Compounds

Compound NameCAS NumberStructural FeaturesBiological Activity
Tert-butyl ((1R,4R)-4-(bromomethyl)cyclohexyl)carbamate1222709-30-9Similar cyclohexyl and carbamate structuresModerate AChE inhibition
Tert-butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate1286263-90-8Features an amino group instead of bromomethylPotential neuroactive properties
Rac-tert-butyl N-methyl-N-[3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate2460740-39-8Contains a piperidine ringDistinct pharmacological profile

Q & A

Q. What computational approaches predict its binding modes with novel biological targets?

  • Methodological Answer : Molecular dynamics simulations (GROMACS) and free-energy perturbation (FEP) studies model ligand-protein interactions. Pharmacophore mapping (Schrödinger Suite) identifies critical binding motifs (e.g., hydrogen bonds with the carbamate oxygen) .

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